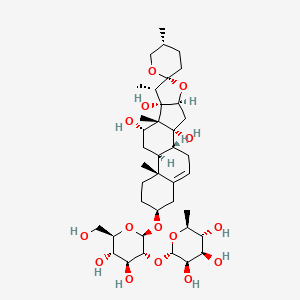

Ophiopogonin R

Beschreibung

Eigenschaften

Molekularformel |

C39H62O15 |

|---|---|

Molekulargewicht |

770.9 g/mol |

IUPAC-Name |

(1R,2R,4S,5'R,6R,7S,8S,9S,10S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,8,10-triol |

InChI |

InChI=1S/C39H62O15/c1-17-8-11-38(49-16-17)19(3)39(48)26(54-38)14-37(47)22-7-6-20-12-21(9-10-35(20,4)23(22)13-25(41)36(37,39)5)51-34-32(30(45)28(43)24(15-40)52-34)53-33-31(46)29(44)27(42)18(2)50-33/h6,17-19,21-34,40-48H,7-16H2,1-5H3/t17-,18+,19-,21+,22-,23+,24-,25+,26+,27+,28-,29-,30+,31-,32-,33+,34-,35+,36+,37-,38-,39-/m1/s1 |

InChI-Schlüssel |

ADNSCHWVDQCQAG-LRFPQHMNSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)O)C)O)O)C)OC1 |

Kanonische SMILES |

CC1CCC2(C(C3(C(O2)CC4(C3(C(CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)O)C)O)O)C)OC1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ophiopogonin R mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Ophiopogonins

Introduction

Ophiopogonins are a class of steroidal glycosides isolated from the root tuber of Ophiopogon japonicus, a plant long used in traditional medicine. Modern in vitro research has identified several ophiopogonin derivatives, primarily Ophiopogonin B (OP-B), Ophiopogonin D (OP-D), and Ophiopogonin D' (OPD'), as possessing significant pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the in vitro effects of these key ophiopogonins, with a focus on their anti-cancer and anti-inflammatory properties. The content is tailored for researchers, scientists, and drug development professionals, presenting detailed signaling pathways, quantitative data, and experimental protocols.

Note: While the topic specifies "Ophiopogonin R," the available scientific literature predominantly focuses on derivatives such as B, D, and D'. This guide will therefore detail the mechanisms of these well-researched compounds.

Core In Vitro Mechanisms of Action

Ophiopogonins exert their biological effects by modulating a complex network of cellular processes, including apoptosis, autophagy, and inflammation. Their actions are primarily mediated through the regulation of key signaling cascades.

Anti-Cancer Activity: Induction of Cell Death and Proliferation Suppression

Ophiopogonins have demonstrated potent anti-cancer effects across a variety of cancer cell lines by inducing programmed cell death and inhibiting critical oncogenic signaling pathways.

Ophiopogonins trigger apoptosis through both caspase-dependent and -independent pathways.

-

Ophiopogonin D' (OPD'): RIPK1-Mediated, Caspase-Independent Apoptosis: In androgen-independent human prostate cancer cells (PC3), OPD' induces apoptosis through a mechanism independent of caspases.[1] Treatment with OPD' does not show reduced efficacy when cells are co-treated with a pan-caspase inhibitor (Z-VAD-FMK).[1] Instead, OPD' upregulates the expression of Receptor-Interacting Protein Kinase 1 (RIPK1) and the pro-apoptotic protein Bim.[1] This suggests a mode of cell death reliant on the RIPK1 signaling axis, diverging from the classical caspase cascade.[1]

-

Ophiopogonin D (OP-D): Caspase-Dependent Apoptosis and p53 Activation: In contrast, OP-D induces classical apoptosis in human laryngocarcinoma and colorectal cancer cells. This involves the activation of initiator caspase-9 and effector caspase-3.[2][3][4] Furthermore, in colorectal cancer cells, OP-D activates the tumor suppressor protein p53 by disrupting its interaction with the negative regulator MDM2, an effect that requires ribosomal proteins L5 and L11.[5] OP-D also suppresses the oncoprotein c-Myc via the CNOT2 complex, further contributing to its pro-apoptotic effects.[5]

-

Ophiopogonin B (OP-B): ROS-Dependent Mitochondrial Apoptosis: In nasopharyngeal carcinoma (NPC) cells, OP-B triggers apoptosis by inducing the accumulation of reactive oxygen species (ROS).[6] This leads to a disruption of the mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and subsequent activation of caspase-3, indicating the involvement of the intrinsic mitochondrial pathway.[6]

Ophiopogonins target multiple signaling cascades that are frequently deregulated in cancer.

-

PI3K/AKT Pathway: Both OP-D and OP-B have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[3][7][8] This pathway is a central regulator of cell survival, proliferation, and growth. In non-small cell lung cancer (NSCLC) cells, OP-B-mediated inhibition of PI3K/Akt leads to the induction of autophagy.[8]

-

NF-κB Pathway: OP-D is a potent inhibitor of the nuclear factor-κB (NF-κB) signaling pathway in lung cancer cells.[7] It prevents the activation of IκB kinase (IKK), which in turn blocks the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of target genes involved in inflammation, survival, and proliferation.[7][9]

-

STAT3 Pathway: In NSCLC, OP-D abrogates the signal transducer and activator of transcription 3 (STAT3) signaling cascade.[10] It inhibits the phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2.[10] This prevents STAT3 dimerization and nuclear translocation, thereby downregulating the expression of its target genes, which include key regulators of apoptosis (Bcl-2, Bcl-xL) and cell cycle progression (Cyclin D1).[2][10]

-

Hippo Pathway: OP-B induces apoptosis in NPC cells by activating the Hippo signaling pathway.[6] It promotes the expression of the core Hippo kinases MST1 and LATS1, leading to the inhibitory phosphorylation of the oncoprotein YAP. This suppresses the transcriptional activity of the YAP-TEAD complex, which is crucial for cell proliferation.[6]

The role of ophiopogonins in autophagy is complex and appears to be context-dependent.

-

Induction of Autophagy (OP-B): In NSCLC cell lines (NCI-H157 and H460), OP-B induces autophagy, characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II.[8] This pro-autophagic effect is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a key negative regulator of autophagy.[8]

-

Inhibition of Autophagic Cell Death (OP-D): Conversely, OP-D has been shown to protect against doxorubicin-induced autophagic cell death by alleviating mitochondrial damage.[11] This suggests that OP-D can modulate autophagy to promote cell survival under certain cytotoxic conditions.

Anti-inflammatory Activity

Ophiopogonin D and ruscogenin (another constituent of Ophiopogon japonicus) exhibit significant anti-inflammatory properties in vitro.

-

Inhibition of Cell Adhesion: OP-D and ruscogenin dose-dependently reduce the phorbol-12-myristate-13-acetate (PMA)-induced adhesion of HL-60 leukemia cells to ECV304 endothelial cells.[12][13] This process is a critical step in the inflammatory response, where leukocytes adhere to the endothelium before migrating into tissues.

-

Suppression of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, various compounds from O. japonicus, including OP-D, inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[14] The anti-inflammatory mechanism of OP-D is linked to its suppression of the NF-κB signaling pathway.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on ophiopogonins.

Table 1: Cytotoxicity and Anti-proliferative Effects of Ophiopogonins

| Ophiopogonin | Cell Line | Assay | Concentration / IC₅₀ | Effect | Reference |

|---|---|---|---|---|---|

| Ophiopogonin D' | PC3 (Prostate) | CCK-8 | ~5.0 µM | Inhibition of cell growth | [1] |

| Ophiopogonin D | A549 (Lung) | Proliferation Assay | 10 µM | Blocked basal and cytokine-induced proliferation | [7] |

| Ophiopogonin D | HCT116 (Colon) | Cell Viability | 20-40 µM | Significant inhibition of cell viability | [2] |

| Ophiopogonin B | C666-1, HK1 (NPC) | MTT | 10-40 µg/ml | Dose-dependent inhibition of cell viability | [6] |

| Ruscogenin | HL-60/ECV304 | Adhesion Assay | IC₅₀ = 7.76 nmol/l | Reduced PMA-induced cell adhesion | [12][13] |

| Ophiopogonin D | HL-60/ECV304 | Adhesion Assay | IC₅₀ = 1.38 nmol/l | Reduced PMA-induced cell adhesion |[12][13] |

Table 2: Effects of Ophiopogonins on Inflammatory Mediators

| Ophiopogonin | Cell Line | Stimulant | Mediator | Concentration | Effect | Reference |

|---|---|---|---|---|---|---|

| Compound 7* | RAW264.7 | LPS | NO | IC₅₀ = 10.9 µg/mL | Inhibited NO production | [14] |

| Compound 10* | RAW264.7 | LPS | IL-1β | IC₅₀ = 32.5 µg/mL | Inhibited IL-1β production | [14] |

| Compound 10* | RAW264.7 | LPS | IL-6 | IC₅₀ = 13.4 µg/mL | Inhibited IL-6 production | [14] |

*Note: Compounds 7 and 10 are homoisoflavonoids isolated from O. japonicus in the cited study.

Detailed Experimental Protocols

This section provides standardized methodologies for key in vitro experiments used to elucidate the mechanisms of ophiopogonins.

Protocol 1: Cell Viability Assay (CCK-8 Method)

-

Objective: To determine the effect of ophiopogonins on cell proliferation and viability.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., PC3) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat cells with various concentrations of the ophiopogonin compound (e.g., 1, 2.5, 5, 10, 25, and 50 μM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group.

-

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Objective: To quantify the extent of apoptosis induced by ophiopogonins.

-

Methodology:

-

Cell Seeding and Treatment: Seed cells (e.g., 2.0 x 10⁵ cells/well) in 6-well plates and treat with the desired concentrations of ophiopogonin (e.g., 2.5 or 5.0 μM OPD') for the chosen time (e.g., 18 hours).[1]

-

Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Protocol 3: Western Blot Analysis

-

Objective: To detect changes in the expression levels of specific proteins within signaling pathways.

-

Methodology:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RIPK1, p-STAT3, LC3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

References

- 1. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmrxiv.de [pharmrxiv.de]

- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ophiopogonin B-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

Ophiopogonin R: A Deep Dive into its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin R is a collective term for a group of steroidal saponins isolated from the roots of Ophiopogon japonicus, a plant with a long history of use in traditional medicine. Among these, Ophiopogonin D (OP-D) and Ophiopogonin B (OP-B) have emerged as the most extensively studied compounds, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its derivatives, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Pharmacological Activities

Ophiopogonins exhibit a diverse range of pharmacological effects, including cardiovascular protection, anti-cancer, anti-inflammatory, and metabolic regulation. These activities are underpinned by the modulation of various signaling pathways.

Cardiovascular Protective Effects

Ophiopogonin D has been shown to protect against cardiovascular damage through multiple mechanisms. It can attenuate doxorubicin-induced cardiomyocyte injury by suppressing endoplasmic reticulum stress and mitigating mitochondrial damage[1]. Furthermore, OP-D has been observed to reduce H2O2-induced injury in human umbilical vein endothelial cells (HUVECs) by decreasing the mRNA levels of pro-inflammatory and apoptotic genes in a dose-dependent manner[1]. Pre-treatment with OP-D also reduces lipid peroxidation and protein carbonylation induced by oxidative stress[1].

A key mechanism in its cardiovascular protective role is the upregulation of Cytochrome P450 2J2 (CYP2J2) and Peroxisome Proliferator-Activated Receptor Alpha (PPARα)[1]. This upregulation leads to a significant reduction in Angiotensin II (Ang II)-induced NF-κB nuclear translocation, IκBα downregulation, and the activation of pro-inflammatory cytokines such as TNF-α, IL-6, and VCAM-1 in HUVECs[1].

Anti-Cancer Activity

Both Ophiopogonin D and B have demonstrated significant anti-cancer properties. OP-D has been shown to inhibit the proliferation of human lung cancer cells and down-regulate the expression of various oncogenic gene products by suppressing the NF-κB, PI3K/AKT, and AP-1 signaling pathways[1][2]. It also induces apoptosis and exerts anti-tumor effects in non-small cell lung carcinoma (NSCLC) by inhibiting the STAT3 signaling pathway[1][3].

Ophiopogonin B has been found to inhibit the proliferation of nasopharyngeal carcinoma (NPC) cells by inducing apoptosis and disrupting mitochondrial integrity[4]. This is achieved through the activation of the Hippo signaling pathway, leading to an increase in the expression of MST1 and LATS1, and subsequent phosphorylation and inactivation of the transcriptional co-activator YAP[4].

Anti-inflammatory Effects

Ophiopogonin D exhibits potent anti-inflammatory activity. In a mouse model of colitis, OP-D was shown to alleviate the condition by inhibiting the epithelial NF-κB signaling pathway[5]. It also ameliorates renal function in streptozotocin-induced diabetic nephropathy in rats by suppressing the inflammatory response. Specifically, OP-D treatment leads to a decrease in the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in the kidney tissue of diabetic rats[6]. Furthermore, in mouse pulmonary epithelial cells, OP-D can ameliorate inflammation induced by particulate matter (PM2.5) by inhibiting the AMPK/NF-κB signaling pathway[1].

Metabolic Regulation

Ophiopogonin D has been shown to have beneficial effects on metabolic disorders. In high-fat diet-induced obese mice, OP-D administration reduces body weight, hyperglycemia, hyperlipidemia, and insulin resistance. These effects are associated with a reversal of gut dysbiosis, characterized by a decrease in the Firmicutes-to-Bacteroidetes ratio and levels of endotoxin-bearing Proteobacteria.

Quantitative Data

The following tables summarize the quantitative data on the pharmacological properties of this compound derivatives.

Table 1: In Vitro Anti-Cancer Activity of Ophiopogonin B (OP-B)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung carcinoma | 14.22 ± 1.94 | |

| NCI-H1299 | Non-small cell lung carcinoma | 12.14 ± 2.01 | |

| NCI-H460 | Non-small cell lung carcinoma | 6.11 ± 1.83 |

Table 2: Pharmacokinetic Parameters of Ophiopogonin D (OP-D) in Rats

| Parameter | Value | Unit | Condition |

| Clearance (CL) | 0.024 ± 0.010 | L/min/kg | Intravenous dosing (77.0 µg/kg) |

| Terminal Half-life (t1/2) | 17.29 ± 1.70 | min | Intravenous dosing (77.0 µg/kg) |

| Clearance (CL) in 'SHENMAI' injection | 0.007 ± 0.002 | L/min/kg | Intravenous dosing |

Table 3: Anti-inflammatory Effects of Ophiopogonin D (OP-D) in a DSS-induced Colitis Mouse Model

| Cytokine | Fold Change (DSS vs. Control) | Fold Change (DSS + OP-D vs. DSS) |

| TNF-α | ~4.5 | ~0.5 |

| IL-6 | ~6.0 | ~0.4 |

| IL-1β | ~5.0 | ~0.6 |

Experimental Protocols

In Vivo Studies

-

Animal Model: Male Sprague-Dawley rats are used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg, dissolved in 0.1 M citrate buffer (pH 4.5), after an overnight fast. Control rats receive an equal volume of citrate buffer.

-

Treatment: Ophiopogonin D is suspended in 0.1% sodium carboxymethyl cellulose (CMC-Na) solution. Diabetic rats are treated with OP-D daily by oral gavage for 12 weeks at doses of 2.5, 5, and 10 mg/kg body weight. A control group of diabetic rats receives the vehicle (0.1% CMC-Na) only.

-

Assessment: Fasting blood glucose levels are monitored every four weeks. At the end of the treatment period, serum and kidney tissues are collected for biochemical and histological analysis, including the measurement of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and assessment of renal fibrosis.

-

Animal Model: Male C57BL/6 mice are fed a high-fat diet (HFD) to induce obesity and metabolic syndrome.

-

Treatment: After the development of obesity, mice are administered Ophiopogonin D.

-

Assessment: Body weight, blood glucose, lipid levels, and insulin resistance are measured. Fecal samples are collected for 16S rRNA gene pyrosequencing to analyze changes in the gut microbiota.

-

Cell Culture and Implantation: Human cancer cells (e.g., non-small cell lung carcinoma A549 cells) are cultured and then subcutaneously implanted into nude mice.

-

Treatment: Once tumors are established, mice are treated with Ophiopogonin D.

-

Assessment: Tumor volume and weight are measured regularly. At the end of the experiment, tumors are excised for histological and molecular analysis, including the expression of proteins in relevant signaling pathways (e.g., p-STAT3).

In Vitro Assays

-

Cell Seeding: Cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours. The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.

-

Cell Treatment: Cells are treated with the desired concentration of this compound for the indicated time.

-

Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protein Extraction: Cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-STAT3, NF-κB p65, β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template.

-

qPCR: The relative mRNA expression of target genes (e.g., TNF-α, IL-6) is quantified using a real-time PCR system with SYBR Green dye. The expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Signaling pathways modulated by Ophiopogonin D and B in cancer cells.

References

- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. scielo.br [scielo.br]

Ophiopogonin: A Technical Guide to its Role in Traditional and Modern Medicine

A Note on Nomenclature: This technical guide focuses on Ophiopogonin D, a prominent and extensively researched steroidal glycoside from Ophiopogon japonicus. Initial searches for "Ophiopogonin R" did not yield specific findings, suggesting it may be a less common compound or a variant spelling. Given the wealth of data available for Ophiopogonin D and its significance in the pharmacological activities of Ophiopogon japonicus, this guide will primarily detail its properties and mechanisms. Information on related compounds like Ophiopogonin D' and Ophiopogonin B is also included where relevant.

Introduction to Ophiopogonin and its Traditional Use

Ophiopogon japonicus (Thunb.) Ker Gawl., known as "Maidong" in Traditional Chinese Medicine (TCM), has been a staple in Asian medicine for centuries.[1][2] Traditionally, it is used to nourish yin, generate bodily fluids, moisten the lungs, and clear heart-fire.[1][2] Its applications in TCM include treating coughs, thirst, and digestive issues.[3] Modern phytochemical research has identified several active components in Ophiopogon japonicus, with steroidal saponins like Ophiopogonin D being major contributors to its therapeutic effects.[1][4] Ophiopogonin D is a C27 steroid glycoside that has garnered significant scientific interest for its diverse pharmacological activities.[5]

Chemical Properties

Ophiopogonin D is a white crystalline powder with the molecular formula C₄₄H₇₀O₁₆ and a molecular weight of 855.07 g/mol .[6][7] It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).[6] The chemical structures of Ophiopogonin D and its isomer, Ophiopogonin D', are well-characterized.[8]

Pharmacological Activities and Mechanisms of Action

Ophiopogonin D exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, cardiovascular protective, and immunomodulatory activities.[5][6][9]

Anti-inflammatory Effects

Ophiopogonin D has demonstrated significant anti-inflammatory properties in various models. It can ameliorate colitis by inhibiting the epithelial NF-κB signaling pathway and reduce lung inflammation induced by particulate matter by suppressing the AMPK/NF-κB pathway.[5][6] It also shows protective effects in diabetic nephropathy by inhibiting the inflammatory response.[6][10] The anti-inflammatory mechanism is largely attributed to its ability to suppress the activation of NF-κB and related pro-inflammatory cytokines.[11]

Anti-Cancer Activity

The anti-cancer potential of ophiopogonins has been explored in several studies. Ophiopogonin D' has been shown to induce apoptosis in prostate cancer cells through a RIPK1-dependent pathway.[12] Ophiopogonin D can suppress the proliferation of lung cancer cells by modulating multiple oncogenic signaling pathways and can induce apoptosis in colon cancer cells by activating p53.[13] Furthermore, Ophiopogonin B has been found to induce apoptosis in nasopharyngeal carcinoma cells via the Hippo signaling pathway.[9]

Cardiovascular Protection

Ophiopogonin D is recognized as a key bioactive component in traditional Chinese medicine formulations used for cardiovascular conditions.[6] It has been shown to protect against doxorubicin-induced cardiomyocyte injury by suppressing endoplasmic reticulum stress and mitigating mitochondrial damage.[6]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacological activity and pharmacokinetics of Ophiopogonin D.

| Parameter | Value | Species | Model | Reference |

| Pharmacokinetics of Ophiopogonin D (Intravenous Dosing, 77.0 µg/kg) | ||||

| Clearance (Cl) | 0.024 ± 0.010 L/min/kg | Rat | In vivo | [6] |

| Terminal Half-life (T½) | 17.29 ± 1.70 min | Rat | In vivo | [6] |

| Analytical Method Validation | ||||

| Linearity Range | 2.5 - 480.0 ng/mL | LC-MS/MS | [6] | |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | LC-MS/MS | [6] | |

| Lower Limit of Detection (LLOD) | 1.0 ng/mL | LC-MS/MS | [6] | |

| Intra-day Precision (RSD) | < 8.9% | LC-MS/MS | [6] | |

| Inter-day Precision (RSD) | < 8.9% | LC-MS/MS | [6] | |

| Accuracy | 97.5 - 107.3% | LC-MS/MS | [6] | |

| In Vitro Anti-Cancer Activity of Ophiopogonin D' | ||||

| Apoptosis Induction in DU145 cells | 2.5 µM | Human Prostate Cancer Cells | In vitro | [12] |

| In Vivo Anti-Cancer Activity of Ophiopogonin D' | ||||

| Tumor Growth Inhibition | 2.5 and 5.0 mg/kg | Mouse Xenograft (DU145) | In vivo | [12] |

Experimental Protocols

Extraction and Isolation of Ophiopogonins

A general procedure for the extraction of ophiopogonins from the roots of Ophiopogon japonicus involves solvent extraction. The dried root powder is typically extracted with a chloroform/methanol mixture (1:1, v/v), followed by methanol and 70% ethanol using heat reflux for 2 hours for each solvent. The extracts are then combined and filtered for further purification and analysis.

In Vitro Cell Viability Assay

Human cancer cell lines (e.g., HCT116) are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated overnight. The cells are then treated with varying concentrations of Ophiopogonin D for a specified period. Cell viability is assessed using methods like the MTT assay, where the absorbance is measured to determine the percentage of viable cells compared to an untreated control.[13]

Western Blotting for Protein Expression Analysis

To investigate the effect of ophiopogonins on protein expression, cancer cells are treated with the compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., p53, c-Myc, RIPK1) and subsequently with secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.[13]

In Vivo Tumor Xenograft Model

BALB/c nude mice are subcutaneously injected with human cancer cells (e.g., DU145). Once tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of Ophiopogonin D' at specified doses (e.g., 2.5 and 5.0 mg/kg bodyweight). Tumor volume and body weight are measured regularly to assess the anti-tumor efficacy and toxicity of the compound.[12]

Pharmacokinetic Analysis in Rats

Male Sprague-Dawley rats are administered Ophiopogonin D intravenously at a dose of 77.0 µg/kg. Blood samples are collected at various time points post-administration. Plasma concentrations of Ophiopogonin D are determined using a validated LC-MS/MS method. The pharmacokinetic parameters are then calculated using a two-compartment model.[6]

Signaling Pathways and Visualizations

Ophiopogonin D and its related compounds modulate several key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

Ophiopogonin D exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB pathway.

References

- 1. Ophiopogon japonicus--A phytochemical, ethnomedicinal and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hjmedicalgroup.com [hjmedicalgroup.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]

- 7. Ophiopogonin D' | C44H70O16 | CID 46173859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. impactfactor.org [impactfactor.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]

- 13. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]

Ophiopogonin R: A Deep Dive into Structure-Activity Relationships for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Quantitative Biological Activity of Ophiopogonins and Related Compounds

The biological efficacy of ophiopogonins and their derivatives has been quantified in numerous studies. The following tables summarize the key findings, presenting IC50 values for their anti-inflammatory and anti-cancer activities. This data provides a basis for comparing the potency of different naturally occurring analogs.

Table 1: Anti-Inflammatory Activity of Ophiopogonins and Related Compounds

| Compound | Assay | Cell Line | Stimulant | IC50 | Reference |

| Ophiopogonin D | Cell Adhesion | HL-60 and ECV304 | PMA | 1.38 nmol/L | [1] |

| Ruscogenin | Cell Adhesion | HL-60 and ECV304 | PMA | 7.76 nmol/L | [1] |

| 4'-O-Demethylophiopogonanone E | IL-1β Production | RAW 264.7 | LPS | 32.5 ± 3.5 µg/mL | [2][3] |

| 4'-O-Demethylophiopogonanone E | IL-6 Production | RAW 264.7 | LPS | 13.4 ± 2.3 µg/mL | [2][3] |

Table 2: Anti-Cancer Activity of Ophiopogonins and Related Compounds

| Compound | Cell Line | Assay | IC50 | Reference |

| Ophiopogon japonicus Ethanolic Extract (ZOJE) | NCI-H1299 (Lung Cancer) | Cell Viability (48h) | 140.6 ± 12.3 µg/mL | [4] |

| Ophiopogon japonicus Ethanolic Extract (COJE) | NCI-H1299 (Lung Cancer) | Cell Viability (48h) | 259.5 ± 40.9 µg/mL | [4] |

| Ophiopogon japonicus Ethanolic Extract (ZOJE) | A549 (Lung Cancer) | Cell Viability (48h) | 411.8 ± 66.5 µg/mL | [4] |

| Ophiopogon japonicus Ethanolic Extract (COJE) | A549 (Lung Cancer) | Cell Viability (48h) | 330.6 ± 45.5 µg/mL | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of published findings. This section outlines the protocols for the key assays used to determine the biological activities presented in the tables above.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production - Griess Assay

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.[8][9][10]

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach the desired confluence.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

-

Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9]

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[8]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and is crucial for studying the molecular mechanisms of drug action, such as the modulation of signaling pathways.[11][12][13][14][15]

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates (typically 20-50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of inflammatory cells (like HL-60) to endothelial cells (like ECV304), a key step in the inflammatory response.[1][16][17]

Protocol:

-

Endothelial Cell Culture: Grow ECV304 cells to confluence in a 96-well plate.

-

Stimulation: Treat the ECV304 cells with an inflammatory stimulus like Phorbol-12-myristate-13-acetate (PMA) to induce the expression of adhesion molecules.

-

Leukocyte Labeling: Label HL-60 cells with a fluorescent dye (e.g., Calcein-AM).

-

Co-incubation: Add the labeled HL-60 cells to the stimulated ECV304 monolayer in the presence of various concentrations of the test compound.

-

Incubation and Washing: Incubate for a defined period (e.g., 1-2 hours) to allow for cell adhesion. Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent HL-60 cells using a fluorescence plate reader.

-

Analysis: Calculate the percentage of adhesion inhibition compared to the untreated control.

Signaling Pathways and Mechanisms of Action

Ophiopogonin D has been shown to exert its anti-cancer and anti-inflammatory effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram outlines a typical workflow for screening the biological activity of ophiopogonin derivatives.

Caption: General workflow for in vitro screening of ophiopogonin derivatives.

Ophiopogonin D in Anti-Cancer Signaling: Inhibition of the STAT3 Pathway

Ophiopogonin D has been demonstrated to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[18][19][20]

Caption: Ophiopogonin D inhibits the JAK/STAT3 signaling pathway.

Ophiopogonin D in Anti-Inflammatory Signaling: Inhibition of the NF-κB Pathway

The NF-κB pathway is a key regulator of inflammation. Ophiopogonin D has been shown to suppress its activation.[21][22][23][24] Ruscogenin also inhibits NF-κB activation.[25][26][27][28]

Caption: Ophiopogonin D inhibits the NF-κB signaling pathway.

Structure-Activity Relationship Insights

-

Aglycone vs. Glycoside: The data on cell adhesion inhibition suggests that the glycosidic moiety is crucial for the potent anti-inflammatory activity of Ophiopogonin D (IC50 = 1.38 nmol/L) compared to its aglycone, Ruscogenin (IC50 = 7.76 nmol/L).[1] The sugar chain likely influences the compound's solubility, cell permeability, and interaction with its molecular target.

-

Homoisoflavonoids: The anti-inflammatory activity of homoisoflavonoids isolated from Ophiopogon japonicus, such as 4'-O-Demethylophiopogonanone E, highlights that other classes of compounds from this plant also contribute to its overall therapeutic effect.[2][3] The potent inhibition of pro-inflammatory cytokines by these compounds suggests they may be valuable scaffolds for further development.

-

General Observations: Ophiopogonin D consistently demonstrates robust activity across various assays, indicating it is a key bioactive constituent of Ophiopogon japonicus.[21] Its ability to modulate multiple critical signaling pathways, including STAT3, NF-κB, and PI3K/AKT, underscores its potential as a multi-target therapeutic agent.[18][21]

Conclusion and Future Directions

The available evidence strongly supports the potential of ophiopogonins, particularly Ophiopogonin D, as promising leads for the development of novel anti-inflammatory and anti-cancer drugs. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers in this field.

Future research should focus on the following areas:

-

Synthesis of Analogs: A systematic synthesis of Ophiopogonin D and Ruscogenin analogs with modifications at various positions (e.g., on the steroid core and the sugar moieties) is necessary to establish a clear and detailed SAR.

-

Target Identification: Elucidating the direct molecular targets of these compounds will provide a deeper understanding of their mechanisms of action and facilitate rational drug design.

-

In Vivo Studies: More extensive in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds in relevant animal models of cancer and inflammatory diseases.

By addressing these research gaps, the full therapeutic potential of this important class of natural products can be realized.

References

- 1. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitric Oxide Griess Assay [bio-protocol.org]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 13. bosterbio.com [bosterbio.com]

- 14. CST | Cell Signaling Technology [cellsignal.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Cell deformability enhances adhesion of ATRA-differentiated HL-60 cells to P-selectin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell-adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Possible mechanism of the anti-inflammatory activity of ruscogenin: role of intercellular adhesion molecule-1 and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Ruscogenin ameliorates experimental nonalcoholic steatohepatitis via suppressing lipogenesis and inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

In Vivo Efficacy of Ophiopogonins: A Technical Guide

Note: This guide summarizes the in vivo efficacy of Ophiopogonin D (OP-D) and Ophiopogonin D' (OPD'), as the majority of available research focuses on these compounds. Specific in vivo efficacy studies on Ophiopogonin R were not prominently found in the reviewed literature.

Quantitative Data Summary

The in vivo efficacy of Ophiopogonin D and D' has been evaluated in various animal models, demonstrating potential therapeutic benefits in oncology and nephrology. The data from these studies are summarized below for comparative analysis.

Table 1: In Vivo Efficacy of Ophiopogonin D' in a Prostate Cancer Xenograft Model

| Compound | Animal Model | Dosage | Treatment Duration | Key Findings | Percentage Inhibition |

| Ophiopogonin D' | Nude mice with PC3 xenograft tumors | 2.5 mg/kg/day (i.p.) | 24 days (5 days/week) | Not statistically significant reduction in tumor weight | 24.4% |

| Ophiopogonin D' | Nude mice with PC3 xenograft tumors | 5.0 mg/kg/day (i.p.) | 24 days (5 days/week) | Significant tumor growth inhibition | 79.8% |

Data extracted from a study on the in vivo effects of OPD' in nude mice bearing PC3 xenograft tumors.[1]

Table 2: In Vivo Efficacy of Ophiopogonin D in a Diabetic Nephropathy Rat Model

| Compound | Animal Model | Dosage | Key Biochemical Parameters (Compared to DN model group) |

| Ophiopogonin D (High Dose) | Streptozotocin-induced diabetic nephropathy rats | Not specified | ↓ Serum Creatinine, ↓ Blood Urea Nitrogen, ↑ Serum Albumin |

| Ophiopogonin D (Medium Dose) | Streptozotocin-induced diabetic nephropathy rats | Not specified | ↓ Serum Creatinine, ↓ Blood Urea Nitrogen, ↑ Serum Albumin |

| Ophiopogonin D (High Dose) | Streptozotocin-induced diabetic nephropathy rats | Not specified | ↓ Fasting Blood Glucose, ↓ HbA1c |

| Ophiopogonin D (Medium Dose) | Streptozotocin-induced diabetic nephropathy rats | Not specified | ↓ HbA1c |

Data from a study investigating the protective effect of OP-D in a streptozotocin-induced diabetic nephropathy rat model.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Prostate Cancer Xenograft Model in Nude Mice

-

Animal Model: Male nude mice are used for the establishment of the PC3 xenograft tumor model.[1]

-

Cell Line: Human prostate cancer cell line PC3 is utilized for tumor induction.

-

Tumor Induction: PC3 cells are subcutaneously injected into the flanks of the mice. Tumor growth is monitored regularly.

-

Treatment Groups: Mice are randomly assigned to different treatment groups, typically including a vehicle control group and groups receiving different doses of Ophiopogonin D'.

-

Drug Administration: Ophiopogonin D' is administered via intraperitoneal (i.p.) injection. In one study, doses of 2.5 and 5.0 mg/kg of body weight were given daily for 5 days a week over a period of 24 days.[1]

-

Efficacy Evaluation: Tumor volume is measured at regular intervals throughout the study. At the end of the study, tumors are excised, photographed, and weighed. Body weight of the mice is also monitored to assess toxicity.[1]

-

Statistical Analysis: Statistical tests are employed to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Streptozotocin-Induced Diabetic Nephropathy in Rats

-

Animal Model: Male Sprague Dawley rats are commonly used.[2]

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ). The development of diabetes is confirmed by measuring blood glucose levels.

-

Treatment Groups: Diabetic rats are divided into several groups: a diabetic nephropathy (DN) model group, positive control group (e.g., receiving Gliclazide), and groups treated with different doses of Ophiopogonin D (low, medium, and high).[2]

-

Drug Administration: Ophiopogonin D is administered to the treatment groups. The route and frequency of administration should be clearly defined.

-

Assessment of Renal Function: At the end of the treatment period, various parameters are assessed to evaluate renal function. This includes measuring serum levels of creatinine, blood urea nitrogen, and albumin.[2][3]

-

Glycemic Control Assessment: Fasting blood glucose (FBG) and glycosylated hemoglobin (HbA1c) levels are measured to assess the effect of the treatment on hyperglycemia.[2]

-

Histopathological Analysis: Kidney tissues are collected for histopathological examination to observe any structural changes.

-

Analysis of Inflammatory and Oxidative Stress Markers: The expression of inflammatory markers (e.g., IL-6, TNF-α, NF-κB) and markers of oxidative stress are measured in kidney tissue.[2]

Signaling Pathways and Experimental Workflows

The therapeutic effects of Ophiopogonins are mediated through the modulation of various signaling pathways. The following diagrams illustrate these mechanisms and the experimental workflows.

Ophiopogonin D' Anti-Tumor Experimental Workflow

Caption: Workflow of the in vivo anti-tumor study of Ophiopogonin D'.

Proposed Anti-Inflammatory Mechanism of Ophiopogonin D

Caption: Ophiopogonin D's inhibition of the NF-κB signaling pathway.

Cardioprotective Mechanism of Ophiopogonin D

Caption: Cardioprotective signaling pathway activated by Ophiopogonin D.

References

- 1. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]

- 2. scielo.br [scielo.br]

- 3. Ophiopogonin D of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ophiopogonin R Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin R is a steroidal saponin derived from the tuberous root of Ophiopogon japonicus, a plant widely used in traditional medicine. Ophiopogonins, as a class of bioactive compounds, have demonstrated a range of pharmacological activities, including cardioprotective, anti-inflammatory, and anti-cancer effects[1]. These properties make this compound a compound of significant interest for further research and drug development.

This document provides detailed protocols for the extraction and purification of this compound from Ophiopogon japonicus. The methodologies described herein are based on established techniques for the isolation of steroidal saponins from this plant species. Additionally, this guide includes a summary of quantitative data for various extraction and purification methods and a proposed signaling pathway potentially modulated by this compound, based on the known activities of structurally related ophiopogonins like Ophiopogonin D.

Extraction Protocols

Several methods can be employed for the extraction of this compound from the dried tuberous roots of Ophiopogon japonicus. The choice of method may depend on the desired yield, purity, and available equipment.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.

Protocol:

-

Preparation of Plant Material: Grind the dried tuberous roots of Ophiopogon japonicus into a fine powder (approximately 40-60 mesh).

-

Solvent Selection: Prepare a 1 mol/L aqueous solution of 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim]CF3SO3) as the extraction solvent.[2]

-

Extraction Process:

-

Post-Extraction:

-

Centrifuge the mixture to separate the supernatant from the plant debris.

-

Collect the supernatant containing the crude extract.

-

Proceed with purification steps.

-

Heat Reflux Extraction

A conventional method for saponin extraction.

Protocol:

-

Preparation of Plant Material: Prepare the powdered Ophiopogon japonicus as described for UAE.

-

Solvent Selection: Use 70% ethanol as the extraction solvent.

-

Extraction Process:

-

Combine the powdered plant material with the 70% ethanol in a round-bottom flask at a solid-liquid ratio of 1:10 (g/mL).

-

Heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool.

-

-

Post-Extraction:

-

Filter the mixture to remove solid plant material.

-

Collect the filtrate.

-

The filtrate can be concentrated under reduced pressure to yield a crude extract.

-

Data Summary for Extraction Methods

| Extraction Method | Solvent | Solid-Liquid Ratio (g/mL) | Time | Temperature | Key Findings | Reference |

| Ultrasound-Assisted Extraction (UAE) | 1 mol/L [Bmim]CF3SO3 | 1:40 | 60 min | Not specified | Efficient for simultaneous extraction of steroidal saponins and homoisoflavonoids. | [2] |

| Heat Reflux Extraction | 70% Ethanol | 1:10 | 2 hours | Reflux Temperature | A conventional and widely used method. | General Practice |

| Ionic Liquid-Ultrasonic Extraction | 1 mol/L [Bmim]CF3SO3 | 1:40 | 60 min | Not specified | Green and efficient method. | [2] |

Purification Protocols

Following extraction, the crude extract contains a mixture of compounds. The following purification steps are recommended to isolate this compound.

Macroporous Resin Column Chromatography

This technique is effective for the initial cleanup and enrichment of saponins from the crude extract.

Protocol:

-

Preparation of Crude Extract: Dissolve the concentrated crude extract in an appropriate solvent (e.g., 50% ethanol) to prepare the loading sample.

-

Column Preparation:

-

Select a suitable macroporous resin (e.g., HPD-300).

-

Pack the resin into a glass column and equilibrate with deionized water.

-

-

Sample Loading and Elution:

-

Load the prepared sample onto the column at a controlled flow rate (e.g., 2-3 bed volumes per hour).

-

Wash the column with deionized water to remove impurities like sugars and salts.

-

Elute the saponins with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 90% ethanol).

-

Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Fraction Pooling and Concentration:

-

Pool the fractions containing this compound.

-

Concentrate the pooled fractions under reduced pressure to obtain an enriched saponin extract.

-

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for the final purification of this compound to a high degree of purity.

Protocol:

-

Sample Preparation: Dissolve the enriched saponin extract from the previous step in the mobile phase.

-

HPLC System and Column:

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient of 35%-55% acetonitrile over 45 minutes.[4][5]

-

Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 1 mL/min for an analytical column).[3][4][5]

-

Column Temperature: Maintain a constant column temperature, for instance, 35°C.[4][5]

-

Detector Settings (ELSD): Set the drift tube temperature to 100°C and the gas flow rate to 3.0 L/min.[4][5]

-

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

Data Summary for HPLC Purification

| Parameter | Value | Reference |

| Column | Kromasil 100-5 C18 (4.6 mm x 250 mm, 5 µm) | [4][5] |

| Mobile Phase | Acetonitrile (A) - Water (B) | [4][5] |

| Gradient | 35%-55% A over 0-45 min | [4][5] |

| Flow Rate | 1 mL/min | [3][4][5] |

| Column Temperature | 35°C | [4][5] |

| Detector | ELSD | [3][4][5] |

| Drift Tube Temperature | 100°C | [4][5] |

| Gas Flow Rate | 3.0 L/min | [4][5] |

Experimental Workflow and Signaling Pathway

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Postulated Signaling Pathway for Ophiopogonin Pharmacological Activity

While the specific signaling pathways modulated by this compound have not been extensively studied, based on the known activities of other ophiopogonins like Ophiopogonin D, a potential mechanism of action can be postulated. Ophiopogonin D has been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as NF-κB, PI3K/AKT, and AMPK.[6]

Caption: Postulated signaling pathways modulated by ophiopogonins.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Ruscogenin in Ophiopogonis Radix by High-performance Liquid Chromatography-evaporative Light Scattering Detector Coupled with Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of Ophiopogonin R and Major Saponins in Ophiopogon japonicus by HPLC-ELSD

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiopogon japonicus (Mai Dong) is a traditional Chinese medicine rich in steroidal saponins, which are considered its primary active constituents. Accurate quantification of these saponins is crucial for quality control, pharmacological studies, and the development of herbal medicines. While the specific nomenclature "Ophiopogonin R" is not widely cited in scientific literature, this application note details a robust High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantification of major representative saponins from Ophiopogon japonicus, such as Ophiopogonin D. This method can be adapted for the quantification of other related steroidal saponins, including this compound, provided a reference standard is available.

Steroidal saponins often lack a strong ultraviolet (UV) chromophore, making detection by conventional HPLC-UV challenging. The ELSD is a universal detector that is independent of the optical properties of the analyte, making it ideal for the analysis of these compounds.[1][2]

Experimental Workflow

Caption: Experimental workflow for the quantification of Ophiopogonins.

Detailed Experimental Protocols

Preparation of Standard Solutions

-

Stock Solution: Accurately weigh a suitable amount of Ophiopogonin D reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with different concentrations. These will be used to construct a calibration curve.

Sample Preparation

This protocol is adapted from established methods for extracting saponins from Ophiopogon japonicus.[1]

-

Grinding: Mill the dried tuberous roots of Ophiopogon japonicus into a fine powder.

-

Extraction:

-

Accurately weigh 2.0 g of the powdered sample into a flask.

-

Add 100 mL of methanol and perform ultrasonic-assisted extraction for 60 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

-

Concentration: Evaporate the filtrate to dryness using a rotary evaporator at 65°C under reduced pressure.

-

Liquid-Liquid Extraction:

-

Redissolve the dried extract in 50 mL of water.

-

Transfer the aqueous solution to a separatory funnel and extract four times with water-saturated n-butanol (25 mL, 25 mL, 20 mL, and 20 mL).

-

Combine the n-butanol fractions.

-

-

Final Preparation:

-

Evaporate the pooled n-butanol fractions to dryness at 65°C under reduced pressure.

-

Dissolve the residue in 5 mL of methanol.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

-

HPLC-ELSD Chromatographic Conditions

The following conditions are based on methods developed for the simultaneous determination of multiple ophiopogonins.[2][3]

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., Kromasil 100-5 C18, 4.6 mm × 250 mm, 5 µm)[2] |

| Mobile Phase | A: Acetonitrile; B: Water |

| Gradient Elution | 0-45 min, 35%-55% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| ELSD Detector | Alltech 3300 or equivalent |

| Drift Tube Temp. | 100°C |

| Gas Flow Rate | 3.0 L/min (Nitrogen) |

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data for a typical HPLC-ELSD method for saponin quantification, demonstrating its suitability for quality control and research.

Table 1: Linearity and Range for Ophiopogonin Quantification

| Analyte | Linear Range (µg) | Regression Equation | Correlation Coefficient (r) |

| Ophiopogonin D | 0.2 - 2.5 | Y = aX + b | > 0.999 |

| Ophiopogonin D' | 0.2 - 2.5 | Y = aX + b | > 0.999 |

| Ophiopogonin C | 0.2 - 2.5 | Y = aX + b | > 0.999 |

| (Data derived from similar multi-component analyses, specific equation parameters may vary)[2] |

Table 2: Precision, Repeatability, and Stability

| Parameter | Ophiopogonin D (%RSD) | Ophiopogonin D' (%RSD) |

| Intra-day Precision | < 2.0% | < 2.0% |

| Inter-day Precision | < 3.0% | < 3.0% |

| Repeatability | < 3.0% | < 3.0% |

| Stability (24h) | < 2.0% | < 2.0% |

| (Acceptance criteria for a validated method) |

Table 3: Accuracy (Recovery)

| Analyte | Spiked Amount | Amount Found | Recovery (%) | RSD (%) |

| Ophiopogonin D | Low, Medium, High | - | 95.75% - 103.1% | < 3.0% |

| Ophiopogonin D' | Low, Medium, High | - | 95.75% - 103.1% | < 3.0% |

| Ophiopogonin C | Low, Medium, High | - | 95.75% - 103.1% | < 3.0% |

| (Recovery data based on similar saponin quantification studies)[2] |

Note on Sensitivity: For higher sensitivity, LC-MS methods can be employed. A validated LC-MS method for Ophiopogonin D in rat plasma demonstrated a lower limit of quantification (LLOQ) of 2.5 ng/mL and a lower limit of detection (LLOD) of 1.0 ng/mL.[4]

Signaling Pathway (Illustrative)

While this application note focuses on quantification, Ophiopogonin D has been studied for its pharmacological effects. For instance, it has been shown to attenuate inflammation by suppressing the AMPK/NF-κB pathway.[5]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Ophiopogonin R Drug Delivery System Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically detailing drug delivery systems for Ophiopogonin R is limited. The following application notes and protocols are substantially based on research conducted on structurally related compounds, primarily Ophiopogonin D and polysaccharides from Ophiopogon japonicus. Researchers should consider these protocols as a starting point and optimize them for this compound.

I. Introduction

Ophiopogonins, a class of steroidal saponins isolated from the roots of Ophiopogon japonicus, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. This compound, a member of this class, holds significant therapeutic promise. However, its clinical translation may be hampered by challenges such as poor aqueous solubility and limited bioavailability. The development of advanced drug delivery systems is crucial to overcome these limitations and enhance the therapeutic efficacy of this compound.

This document provides a comprehensive guide to the development and characterization of nano-based drug delivery systems for this compound, with a focus on liposomal and nanoemulsion formulations. The protocols and data presented are adapted from studies on related ophiopogonins and serve as a foundational framework for this compound-specific research.

II. Data Presentation: Formulation Characteristics

The following tables summarize key quantitative data from studies on drug delivery systems for ophiopogonin-related compounds. These values can be used as benchmarks for the development of this compound formulations.

Table 1: Physicochemical Properties of Ophiopogonin-Loaded Nanocarriers

| Formulation Type | Active Compound | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading / Encapsulation Efficiency | Reference |

| Liposomes | Radix Ophiopogonis Polysaccharide | 171.7 ± 7.7 | 0.114 ± 0.071 | -1.41 ± 0.45 | 77.73 ± 1.45 mg/mmol | |

| Nanoemulsion | Ophiopogonin D | 76.45 | 0.16 | Not Reported | Not Reported | |

| Polysaccharide Liposome | Ophiopogon Polysaccharide | 245.3 | 0.326 | -4.56 | 64.95% (Entrapment Rate) |

Table 2: Pharmacokinetic Parameters of Ophiopogonin Formulations

| Formulation | Active Compound | Administration Route | Half-life (t½) | Cmax | Reference |

| PEGylated ROP (P20k-R) | Radix Ophiopogonis Polysaccharide | Intravenous | 32-fold increase vs. native ROP | Not Reported | |

| ROP-loaded Liposomes | Radix Ophiopogonis Polysaccharide | Intravenous | 45-fold increase vs. native ROP | Not Reported | |

| Ophiopogonin D | Ophiopogonin D | Intravenous (77.0 µg/kg) | 17.29 ± 1.70 min | Not Reported |

III. Experimental Protocols

A. Protocol 1: Preparation of this compound-Loaded Liposomes (Adapted from Radix Ophiopogonis Polysaccharide Liposomes)

This protocol utilizes the reverse-phase evaporation method to encapsulate this compound within liposomes.

Materials:

-

This compound

-

Soybean Phosphatidylcholine (SPC)

-

Cholesterol

-

Chloroform

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Probe Sonicator

-

Rotary Evaporator

-

Ultracentrifuge

Methodology:

-

Dissolve soybean phosphatidylcholine and cholesterol in chloroform in a round-bottom flask. A suggested starting ratio is 8:1 (w/w) of SPC to cholesterol.

-

Dissolve this compound in PBS.

-

Add the aqueous this compound solution to the lipid-chloroform mixture. The ratio of SPC to this compound can be optimized, with a starting point of 9.5:1 (w/w) as reported for polysaccharides. The volume ratio of chloroform to PBS can be initially set at 3:1.

-

Emulsify the mixture by sonication in an ice bath to form a water-in-oil emulsion.

-

Remove the organic solvent (chloroform) under reduced pressure using a rotary evaporator to form a viscous gel.

-

Hydrate the lipid film by adding PBS and vortexing vigorously until a homogenous and stable liposome suspension is formed.

-

Down-size the liposomes by probe sonication for 10 minutes in an ice bath to achieve a uniform particle size.

-

Separate the non-encapsulated this compound from the liposomes by ultracentrifugation (e.g., 60,000 rpm, 30 minutes, 4°C).

-

Resuspend the liposomal pellet in fresh PBS for characterization and in vitro/in vivo studies.

B. Protocol 2: Preparation of this compound Nanoemulsion (Adapted from Ophiopogonin D Nanoemulsion)

This protocol describes a low-energy emulsification method for preparing an this compound nanoemulsion.

Materials:

-

This compound

-

Oil phase (e.g., medium-chain triglycerides)

-

Surfactant (e.g., Tween 80)

-

Co-surfactant (e.g., Transcutol P)

-

Deionized water

Methodology:

-

Prepare the oil phase by dissolving this compound in the selected oil.

-

Prepare the aqueous phase, which may contain hydrophilic surfactants or co-solvents.

-

Prepare the surfactant/co-surfactant (S/CoS) mixture.

-

Slowly add the oil phase to the S/CoS mixture with gentle stirring.

-

Titrate the resulting mixture with the aqueous phase under constant stirring until a transparent or translucent nanoemulsion is formed.

-

Allow the nanoemulsion to equilibrate at room temperature.

-

Characterize the nanoemulsion for particle size, PDI, and drug content.

C. Protocol 3: Characterization of this compound Nanocarriers

1. Particle Size and Zeta Potential Analysis:

-

Dilute the nanocarrier suspension with deionized water.

-

Measure the particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

2. Encapsulation Efficiency and Drug Loading:

-

Separate the unencapsulated this compound from the nanocarriers using ultracentrifugation or a dialysis method.

-

Quantify the amount of this compound in the supernatant (free drug) and in the nanocarriers (encapsulated drug) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

-

EE% = (Total Drug - Free Drug) / Total Drug * 100

-

DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

-

3. In Vitro Drug Release Study:

-

Place a known amount of the this compound-loaded nanocarrier suspension in a dialysis bag with a suitable molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

-

Quantify the concentration of released this compound in the aliquots using HPLC.

-

Plot the cumulative percentage of drug release versus time.

IV. Mandatory Visualizations

A. Signaling Pathways

The following diagrams illustrate signaling pathways that are potentially modulated by this compound, based on studies with related ophiopogonins.

Caption: Putative signaling pathways modulated by this compound.

B. Experimental Workflows

Application Notes and Protocols for the Synthesis and Evaluation of Ophiopogonin R Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Ophiopogonin R analogs and detailed protocols for evaluating their potential as research tools or therapeutic agents.

Introduction to this compound

This compound is a recently identified spirostanol saponin isolated from the fresh tubers of Ophiopogon japonicus.[1][2][3][4][5][6][7] Its chemical structure has been elucidated using spectroscopic methods, including 1D and 2D NMR and HRESIMS.[1][2][3][4][5][6][7] Preliminary studies have indicated that this compound does not exhibit cytotoxicity against several human tumor cell lines, including HepG2, HLE, BEL7402, BEL7403, and HeLa cells.[8][9][10] The synthesis of this compound analogs is a promising avenue for exploring the structure-activity relationships of this class of compounds and potentially developing derivatives with cytotoxic or other valuable biological activities.

Synthesis of this compound Analogs

While a specific, detailed synthesis protocol for this compound has not yet been published, a general methodology for the synthesis of steroidal saponin analogs can be adapted. This typically involves the glycosylation of a steroidal aglycone. The following protocol is a representative example based on established methods for steroidal saponin synthesis.

Experimental Protocol: Representative Synthesis of a Steroidal Saponin Analog

This protocol outlines a convergent glycosylation strategy, a common method for synthesizing saponins.

Materials:

-

Diosgenin (or other suitable steroidal aglycone)

-

Protected sugar donors (e.g., thioglycosides, trichloroacetimidates)

-

Activating reagent (e.g., N-iodosuccinimide (NIS), trimethylsilyl trifluoromethanesulfonate (TMSOTf))

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4 Å)

-

Quenching solution (e.g., saturated sodium thiosulfate)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Deprotection reagents (e.g., sodium methoxide in methanol for acetyl groups, palladium on carbon with hydrogen for benzyl groups)

Procedure:

-

Preparation of the Glycosyl Acceptor (Aglycone):

-

Dissolve the steroidal aglycone (e.g., diosgenin) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Add activated 4 Å molecular sieves to the solution to ensure anhydrous conditions.

-

Stir the mixture at room temperature for 30 minutes.

-

-

Glycosylation Reaction:

-

In a separate flask, dissolve the protected sugar donor in anhydrous DCM.

-

Cool the aglycone solution to the appropriate temperature (e.g., -20°C to 0°C).

-

Slowly add the solution of the sugar donor to the aglycone solution.

-